[6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride
CAS No.:
Cat. No.: VC14468243
Molecular Formula: C21H15Br2ClN2O3
Molecular Weight: 538.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15Br2ClN2O3 |
|---|---|
| Molecular Weight | 538.6 g/mol |
| IUPAC Name | [6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride |
| Standard InChI | InChI=1S/C21H14Br2N2O3.ClH/c1-27-21(26)11-5-3-2-4-10(11)16-12-6-8-14(24)17(22)19(12)28-20-13(16)7-9-15(25)18(20)23;/h2-9,24H,25H2,1H3;1H |
| Standard InChI Key | MUDCDMMNYVJLEB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4Br)N)Br.[Cl-] |
Introduction
[6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride is a synthetic organic compound belonging to the xanthene derivative class. It features a complex structure with a xanthen-3-ylidene core, incorporating amino and dibromo substituents. This compound is of interest due to its potential applications in biological and materials sciences.
Molecular Formula and Weight
-
Molecular Formula: C21H15Br2ClN2O3
-
Molecular Weight: Approximately 538.616 g/mol, though precise values may vary slightly depending on the source .
Structural Features
-
The compound includes a xanthen-3-ylidene backbone with bromine and amino groups attached, which contribute to its reactivity and potential biological activity.
-
The presence of a methoxycarbonylphenyl group adds complexity to its structure.
Computed Descriptors
-
InChI: InChI=1S/C21H14Br2N2O3.ClH/c1-27-21(26)11-5-3-2-4-10(11)16-12-6-8-14(24)17(22)19(12)28-20-13(16)7-9-15(25)18(20)23;/h2-9,24H,25H2,1H3;1H .
Synthesis and Reactivity
The synthesis of [6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride typically involves multiple steps, allowing for controlled production with desired purity and yield. The compound's reactivity is influenced by its functional groups, which enable modifications for enhanced properties or new functionalities.
TH-9402
-
Synonyms: 4,5-Dibromorhodamine 123, Xanthylium, 3,6-diamino-4,5-dibromo-9-(2-(methoxycarbonyl)phenyl)-, chloride .
Comparison with Other Xanthene Derivatives
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| [6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride | C21H15Br2ClN2O3 | 538.616 g/mol | Potential biological activities, requires further study |
| TH-9402 (4,5-Dibromorhodamine 123) | C21H15Br2ClN2O3 | 538.616 g/mol | Known biological activities, used in research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume